molecular formula C10H14O4 B1346135 1,2,3,5-Tetramethoxybenzene CAS No. 5333-45-9

1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135
CAS No.: 5333-45-9
M. Wt: 198.22 g/mol
InChI Key: OIHYPOOSWQXFMZ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethoxybenzene: is an aromatic hydrocarbon characterized by its four methoxy groups attached to a benzene ring. This compound is widely acknowledged for its utility across multiple domains of chemical research, particularly as a versatile intermediate in the synthesis of complex organic molecules .

Preparation Methods

Methylation of 3,4,5-Trimethoxyphenol

One of the most straightforward and commonly reported methods for preparing 1,2,3,5-tetramethoxybenzene involves the methylation of 3,4,5-trimethoxyphenol. This method uses dimethyl sulfate as the methylating agent in the presence of a base such as cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide.

Typical procedure:

  • React 3,4,5-trimethoxyphenol with excess dimethyl sulfate and cesium carbonate in N,N-dimethylformamide.
  • Reflux the mixture for approximately 4 hours.
  • After cooling, extract the product with ethyl acetate, wash, dry, and purify by flash chromatography.

Yields and characterization:

  • The reaction typically affords this compound in high yield (~98%).
  • Characterization by ^1H NMR shows aromatic protons at δ ~6.15 ppm and methoxy protons at δ ~3.78–3.84 ppm.
  • ^13C NMR and HRMS data confirm the structure and purity of the product.

This method is efficient and scalable, making it suitable for laboratory synthesis of this compound.

Parameter Details
Starting material 3,4,5-Trimethoxyphenol
Methylating agent Dimethyl sulfate
Base Cesium carbonate
Solvent N,N-Dimethylformamide
Reaction time 4 hours reflux
Yield 98%
Purification Flash column chromatography

Multi-step Synthesis from 2,5-Dihydroxy-1,4-benzoquinone

Another sophisticated approach involves a multi-step synthesis starting from 2,5-dihydroxy-1,4-benzoquinone. This route is often used in the preparation of functionalized derivatives for molecular electronics.

Key steps:

  • Conversion of 2,5-dihydroxy-1,4-benzoquinone to 1,4-diethynyl-2,3,5,6-tetramethoxybenzene through a sequence of six steps.
  • Overall yield reported is approximately 53%.
  • The process involves protection, methylation, and coupling reactions to install methoxy groups and ethynyl substituents.
  • The tetramethoxybenzene unit obtained is nearly coplanar with adjacent aromatic rings, as confirmed by X-ray crystallography.

This method is more complex but allows for the incorporation of additional functional groups, making it valuable for advanced synthetic applications.

Step Description Yield/Notes
1 Starting from 2,5-dihydroxy-1,4-benzoquinone Commercially available
2-6 Sequential methylation and functionalization Six steps, 53% overall yield
Final 1,4-Diethynyl-2,3,5,6-tetramethoxybenzene Used as building block

Oxidative Methylation and Derivatization from Catechol Derivatives

Research on fungal metabolites and synthetic analogs has demonstrated that tetramethoxybenzenes, including this compound, can be prepared via methylation of hydroquinone or catechol derivatives followed by oxidative steps.

Method highlights:

  • Starting from catechol or hydroquinone, methylation is performed using methylating agents such as diazomethane.
  • Oxidative conditions with lead dioxide and sodium hydroxide in methanol facilitate the formation of methoxy-substituted benzoquinones.
  • Subsequent reduction and methylation steps yield tetramethoxybenzene isomers.
  • The process requires careful control of pH and temperature to optimize yield and selectivity.

This approach is more involved and typically used for preparing isomeric standards or metabolites rather than bulk synthesis.

Step Reagents/Conditions Outcome
Methylation Diazomethane in methyl tert-butyl ether Formation of methoxy derivatives
Oxidation PbO2, NaOH in methanol Benzoquinone intermediates
Reduction and purification Na-dithionite, acidification, extraction Tetramethoxybenzene isomers

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Methylation of 3,4,5-trimethoxyphenol 3,4,5-Trimethoxyphenol Dimethyl sulfate, Cs2CO3, DMF, reflux ~98 Simple, high yield, scalable
Multi-step from 2,5-dihydroxy-1,4-benzoquinone 2,5-Dihydroxy-1,4-benzoquinone Multi-step methylation and coupling 53 (overall) Complex, for functionalized derivatives
Oxidative methylation from catechol derivatives Catechol or hydroquinone PbO2, NaOH, diazomethane, Na-dithionite Variable Used for isomer standards and metabolites

Research Findings and Considerations

  • The methylation of phenolic hydroxyl groups using dimethyl sulfate and cesium carbonate in DMF is the most efficient and widely used method for preparing this compound, providing excellent yields and purity suitable for synthetic applications.
  • Multi-step syntheses starting from benzoquinones allow for the introduction of additional functional groups, which is valuable in the design of molecular wires and complex ligands, though at the cost of lower overall yield and increased synthetic effort.
  • Oxidative methylation methods are primarily used in research contexts to prepare and confirm the structures of natural product metabolites and isomeric standards, rather than for preparative-scale synthesis.
  • Characterization of the product by NMR, HRMS, and X-ray crystallography confirms the substitution pattern and purity, which is critical for applications in molecular electronics and analytical chemistry.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,5-Tetramethoxybenzene is valuable in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetramethoxybenzene involves its interaction with molecular targets and pathways. The compound’s methoxy groups can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making it a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: This distinct structure makes it a valuable intermediate in the synthesis of various complex organic molecules .

Biological Activity

1,2,3,5-Tetramethoxybenzene (TMOB) is a methoxy-substituted benzene derivative that has garnered attention for its potential biological activities. This article explores the compound's biological effects, focusing on its anti-inflammatory, antiallergic, and antioxidant properties.

TMOB is characterized by the presence of four methoxy groups attached to a benzene ring. Its molecular formula is C10H14O4, and it has a molar mass of approximately 198.22 g/mol. The compound exhibits unique electrochemical properties, which facilitate its role in biological systems.

Anti-inflammatory Effects

Research has demonstrated that TMOB exhibits significant anti-inflammatory properties. A study by Je et al. (2015) revealed that TMOB inhibits mast cell degranulation and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition occurs through the suppression of the IκB kinase complex, which plays a crucial role in the NF-κB signaling pathway involved in inflammation .

Antiallergic Properties

TMOB has been shown to possess antiallergic effects. In vitro studies indicate that TMOB can inhibit IgE-mediated mast cell activation, leading to reduced histamine release and cytokine production . This suggests its potential use in treating allergic reactions and asthma.

Antioxidant Activity

TMOB also demonstrates antioxidant properties. It has been reported to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This activity is attributed to the electron-donating ability of its methoxy groups, which stabilize free radicals and prevent cellular damage .

Study 1: Inhibition of Allergic Responses

In a controlled experiment involving ovalbumin-sensitized mice, TMOB treatment resulted in a significant reduction in airway hyperresponsiveness and eosinophil infiltration in bronchoalveolar lavage fluid. The study highlighted TMOB's ability to modulate TH1/TH2 cytokine balance, enhancing TH1 responses while suppressing TH2 responses .

Study 2: Mechanistic Insights into Anti-inflammatory Action

A mechanistic study utilizing various assays demonstrated that TMOB effectively inhibited the activation of NF-κB in mast cells. The compound's ability to interfere with the signaling pathways associated with inflammation indicates its potential therapeutic applications for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of mast cell degranulation; suppression of IκB kinase complex
AntiallergicInhibition of IgE-mediated activation; reduction of histamine release
AntioxidantScavenging free radicals; reducing oxidative stress

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,2,3,5-Tetramethoxybenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves methoxylation of substituted benzene derivatives. Friedel-Crafts alkylation or nucleophilic aromatic substitution may be used, with careful control of protecting groups (e.g., methyl or acetyl) to prevent over-substitution. Solvent polarity (e.g., dichloromethane or DMF) and catalyst selection (e.g., Lewis acids like AlCl₃) significantly influence yield . Optimization requires iterative testing of temperature, stoichiometry, and reaction time, validated via TLC or HPLC monitoring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methoxy (-OCH₃) groups exhibit distinct singlet peaks in ¹H NMR (δ ~3.8–4.0 ppm) and ¹³C NMR (δ ~55–60 ppm). Overlapping signals can be resolved using 2D NMR (e.g., HSQC, COSY) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1 for C₁₀H₁₄O₄). Fragmentation patterns help identify substituent positions.
  • IR Spectroscopy : Stretching vibrations for methoxy C-O bonds (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate structure .

Q. What solubility properties influence solvent selection for reactions involving this compound?

  • Methodological Answer : The compound’s polarity (from four methoxy groups) favors polar aprotic solvents (e.g., DMSO, acetone) for dissolution. Solubility in non-polar solvents (e.g., hexane) is limited, necessitating phase-transfer catalysts for reactions requiring biphasic systems. Solvent choice impacts reaction kinetics and purification (e.g., recrystallization in ethanol/water mixtures) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reaction mechanisms for this compound’s formation?

  • Methodological Answer : Contradictions often arise from competing pathways (e.g., electrophilic vs. nucleophilic substitution). Systematic approaches include:

  • Isotopic Labeling : Use deuterated reagents (e.g., CD₃I) to track methoxy group incorporation, as seen in deuterated benzene derivatives .
  • Kinetic Studies : Compare rate constants under varying conditions (pH, temperature) to identify dominant mechanisms.
  • Computational Modeling : Validate proposed intermediates via DFT calculations (e.g., Gibbs free energy of transition states) .

Q. What experimental designs are recommended to study the stability of this compound under extreme conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and DSC to determine decomposition temperatures.
  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV at intervals (e.g., 24, 48, 72 hrs).
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and assess photodegradation products using LC-MS .

Q. How can computational models predict this compound’s electronic properties, and what validation steps are essential?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and compute HOMO-LUMO gaps to predict redox behavior. Compare with experimental cyclic voltammetry data.
  • MD Simulations : Model solvation effects in common solvents (e.g., water, acetonitrile) to correlate with observed solubility trends .
  • Validation : Cross-check computed NMR chemical shifts (e.g., using GIAO method) with experimental spectra to refine force fields .

Q. Safety and Handling

Q. What PPE and engineering controls are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Gloves : Use nitrile or neoprene gloves (≥0.11 mm thickness) tested to EN 374 standards for chemical resistance .
  • Ventilation : Employ fume hoods with ≥0.5 m/s face velocity to mitigate inhalation risks.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Q. Data Contradiction Analysis

Q. How should discrepancies in reported biological activity data for this compound derivatives be addressed?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line specificity or assay conditions (e.g., IC₅₀ values in MCF-7 vs. HEK293 cells).
  • Dose-Response Curves : Replicate experiments with standardized protocols (e.g., ISO 10993-5 for cytotoxicity) to isolate compound-specific effects .

Properties

IUPAC Name

1,2,3,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHYPOOSWQXFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967932
Record name 1,2,3,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-45-9
Record name 5333-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,5-Tetramethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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